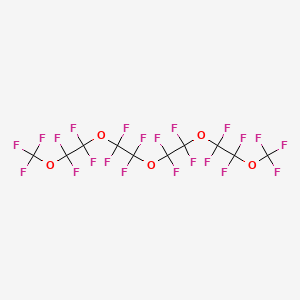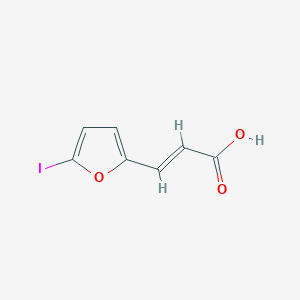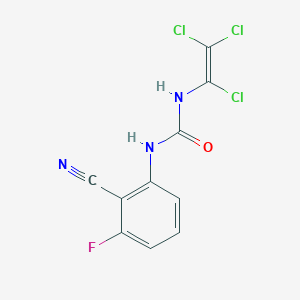
N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Übersicht
Beschreibung
The compound "N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities. Urea derivatives have been extensively studied for their potential as antitumor agents, cytokinin-like activity in plants, and as inhibitors of human soluble epoxide hydrolase .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, a related compound, was achieved by reacting 4-chloro-3-trifluoromethylaniline with triphosgene to form an isocyanate intermediate, which was then reacted with 4-bromoaniline . Although the specific synthesis of "N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. Systematic structure-activity relationship (SAR) studies have shown that certain substituents and functional groups are necessary for cytotoxicity, such as a branched alkyl chain or a halogen at specific positions on the phenyl ring, an exocyclic urea function, and a N'-2-chloroethyl moiety . The presence of halogens and cyano groups in the compound of interest suggests potential for significant biological activity.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions. For instance, N-(2,2-dichloro-1-cyanoethenyl)-N'-methyl(phenyl)ureas have been shown to undergo intramolecular cyclization in the presence of triethylamine to form imidazolidinones . This indicates that the compound "N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea" may also participate in similar cyclization reactions, potentially leading to new structures with unique biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the introduction of polycyclic fragments into the urea structure can lead to compounds with promising inhibitory activity against human soluble epoxide hydrolase . The specific physical and chemical properties of "N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea" would depend on its exact structure, but it can be inferred that the presence of halogen and cyano groups would affect its reactivity and solubility.
Wissenschaftliche Forschungsanwendungen
Herbicide Development and Plant Biology
- N-cyclopropyl-N'-(2-fluorophenyl) urea, a compound similar to N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, has been studied for its selective herbicide properties in grain sorghum. It exhibits a strong correlation between binding activity and phytotoxicity upon postemergence application. This suggests potential applications in agriculture, particularly in controlling weeds without affecting specific crops (Gardner, Pilgram, Brown, & Bozarth, 1985).
- Urea derivatives, including those similar to the compound , have been investigated for cytokinin activity, influencing plant growth and development. Certain N-phenyl-N'-(4-pyridyl)urea derivatives have demonstrated significant biological activity, promoting cell division and differentiation in plants (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Antimicrobial and Antifungal Activities
- Substituted benzoxazaphosphorin 2-yl ureas, related structurally to N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, have shown good antimicrobial activity. This highlights a potential role in developing new antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).
- N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][1,3,2]oxazaphosphorin-2-yl) ureas, structurally related to N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, have exhibited significant insecticidal and antimicrobial activities. Their ability to promote Rhizobium bacteria growth suggests potential agricultural and antimicrobial applications (Kiran et al., 2005).
Synthesis and Characterization in Chemistry
- Research has focused on the synthesis and characterization of various N,N'-disubstituted ureas and their analogs, providing insights into the chemical properties and potential applications of compounds like N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea in the field of organic chemistry (Burmistrov & Butov, 2018).
- Investigations into the synthesis of 1,3-bis(3-fluorophenyl)urea, a compound related to N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, have contributed to understanding hydrogen bonding and crystal structures, relevant in materials science and molecular engineering (Capacci-Daniel et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-cyano-3-fluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3O/c11-8(12)9(13)17-10(18)16-7-3-1-2-6(14)5(7)4-15/h1-3H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYKPXBKWQUIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



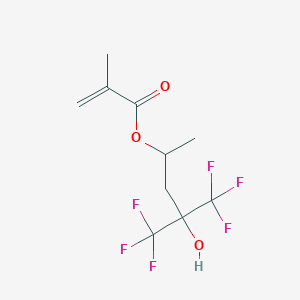
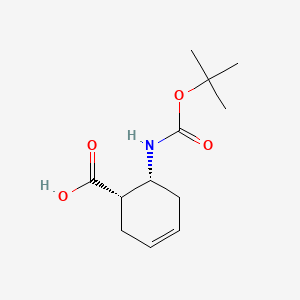
![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)
![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)
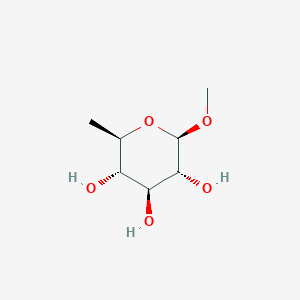
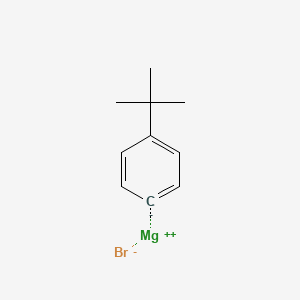

![4-Ethoxyfuro[3,2-c]pyridine](/img/structure/B3042494.png)
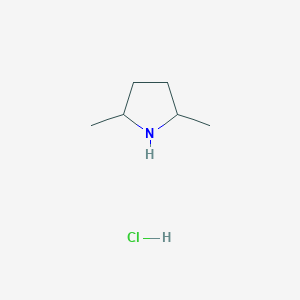
![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)

